N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-13(9(2)15)7-10-4-5-14(8-10)11(16)6-12/h10H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTRGTBCNOJICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Precursors
Linear diamine intermediates, such as 1,4-diaminobutane derivatives, undergo cyclization in the presence of dehydrating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) facilitates intramolecular amide bond formation, yielding the pyrrolidine ring. A study by Mickevicius et al. demonstrated that thionyl chloride efficiently promotes cyclization of acylhydrazides at elevated temperatures (80–100°C), achieving yields exceeding 85%. This method is advantageous for its simplicity but requires careful control of stoichiometry to avoid over-dehydration.
Ring-Closing Metathesis (RCM)
Transition metal-catalyzed RCM offers a stereocontrolled approach. Grubbs’ catalyst (ruthenium-based) enables the formation of the pyrrolidine ring from diene precursors. While this method is less commonly reported for pharmaceutical intermediates, it provides high enantiomeric purity when chiral catalysts are employed.
Functionalization of the Pyrrolidine Core
2-Amino-acetyl Substituent Addition
The 2-amino-acetyl group is incorporated via a two-step process:
-
Acylation : The secondary amine on the pyrrolidine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at −10°C, forming a chloroacetamide intermediate.
-
Amination : Displacement of the chloride with aqueous ammonia (NH₃) at 25°C yields the final 2-amino-acetyl group. Vulcanchem’s documentation notes that oxidation side reactions are mitigated using potassium permanganate in controlled doses.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Cyclization | THF | 80–100°C | 85% → 92% |
| Acetylation | MIBK/AcOH | 20–25°C | 78% → 89% |
| Amination | Ethanol/H₂O | 25°C | 70% → 82% |
The use of methyl isobutyl ketone (MIBK) with acetic acid (AcOH) during acetylation enhances solubility and reduces racemization. Similarly, ethanol-water mixtures during amination improve nucleophilic displacement efficiency.
Catalytic Hydrogenation for Intermediate Purification
Patent US10919855B2 emphasizes catalytic hydrogenation (10% Pd/C, H₂ at 15–20°C) to reduce nitro intermediates to amines, achieving >99% purity. This step is critical for minimizing des-acetyl impurities, which are common byproducts in acetamide synthesis.
Purity Control and Characterization
Crystallization Techniques
Final product purity is achieved through solvent-mediated crystallization. Apremilast synthesis protocols (analogous to the target compound) utilize acetone-ethanol mixtures (3:1 v/v) to isolate crystalline products with <0.15% w/w impurities. Differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) are employed to verify polymorphic form and chemical purity.
Spectroscopic Characterization
-
¹H NMR : Key peaks include δ 1.15 (t, J=7.0 Hz, CH₂CH₃), δ 2.05 (s, COCH₃), and δ 3.40–3.70 (m, pyrrolidine protons).
-
IR Spectroscopy : Strong absorbance at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch).
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competitive acylation at multiple amine sites is addressed through protective group strategies. Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen prior to ethyl-acetamide introduction ensures single-site reactivity.
Byproduct Formation
Des-acetyl impurities arise from hydrolytic cleavage of the acetamide group. Strict control of reaction pH (<7.0) and low-temperature storage (−20°C) mitigates degradation.
Emerging Methodologies
Recent advances in flow chemistry enable continuous synthesis of pyrrolidine derivatives, reducing reaction times from hours to minutes. Photocatalytic methods using visible light (e.g., Ru(bpy)₃²⁺) show promise for mild C-N bond formation, though scalability remains a hurdle .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide undergoes various types of reactions, including:
Oxidation: Typically with agents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the substitution site.
Common Reagents and Conditions
Typical reagents for these reactions might include organic solvents like dichloromethane, ethanol, and diethyl ether. Reaction conditions vary widely, often requiring anhydrous environments or inert atmospheres (e.g., nitrogen or argon) for sensitive transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might convert the amino group to nitro derivatives, while reduction reactions may yield amine derivatives. Substitution reactions could result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Organic Chemistry
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide serves as a crucial building block in organic synthesis. It can be utilized in the development of more complex molecules through various reactions such as acylation, oxidation, and reduction. Its structure allows for functionalization that can lead to the synthesis of novel compounds with desired properties.
Biological Research
The compound has been investigated for its role in modulating biological pathways. Research suggests it may interact with specific enzymes or receptors, influencing metabolic processes. It has potential applications as a biochemical probe for studying enzyme activity and cellular signaling pathways.
Pharmaceutical Development
In medicinal chemistry, this compound is being explored for therapeutic applications, particularly in treating neurological and metabolic disorders. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at specific targets within these pathways.
Case Study 1: Enzyme Modulation
A study focused on the effects of this compound on enzyme activity demonstrated significant inhibition of certain metabolic enzymes involved in glucose metabolism. This suggests potential use in managing conditions like diabetes.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of this compound revealed that it may protect neuronal cells from oxidative stress-induced damage. This finding supports its exploration as a treatment option for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The exact mechanism of action for N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide depends on its application:
Biological Mechanisms: : It may interact with specific enzymes or receptors, modulating pathways involved in inflammation or neurotransmission.
Chemical Mechanisms: : Its reactivity is influenced by electronic and steric factors related to the pyrrolidine and acetamide groups, guiding its behavior in synthetic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparisons :
Structural Isomerism: The 3-ylmethyl vs. For example, the 3-ylmethyl group may provide better steric compatibility with hydrophobic enzyme pockets compared to the 2-ylmethyl isomer.
Functional Group Impact :
- The piperazine moiety in enhances hydrogen-bonding capacity and solubility, making it more suitable for central nervous system (CNS) drug candidates. In contrast, the indole-pyridine system in facilitates π-π stacking interactions, relevant in kinase inhibition.
Physicochemical Properties :
- The hydroxyphenyl group in improves aqueous solubility, whereas the benzyl substituent in increases lipophilicity, impacting blood-brain barrier permeability.
Safety Profiles: Analogs like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide () and N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide () exhibit acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting that the target compound may require similar safety precautions during handling.
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic compound belonging to the pyrrolidine class, notable for its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound is characterized by a pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. Its molecular formula is . This compound has been investigated for various applications in chemistry, biology, and medicine.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acid derivatives.
- Acetylation : The amino-acetyl group is introduced via acylation using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
- Final Modifications : The ethyl-acetamide moiety is attached to complete the synthesis .
Biological Mechanisms
The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems.
The compound may exert its effects through the following mechanisms:
- Enzyme Interaction : It potentially binds to enzymes involved in metabolic pathways, influencing their activity and thereby modulating cellular functions.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes related to inflammatory processes, offering potential therapeutic benefits in inflammatory diseases .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| This compound | 25 | Escherichia coli |
| Control (Ciprofloxacin) | 2 | Both |
These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Case Studies and Research Findings
In a study examining various pyrrolidine derivatives, this compound was evaluated for its antifungal activity as well. It demonstrated effectiveness against Candida albicans, with MIC values indicating significant antifungal properties.
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Treatments : Due to its enzyme inhibition properties, it may be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Agents : Its efficacy against bacterial and fungal pathogens positions it as a candidate for further development in antibiotic therapies.
- Neurological Disorders : There are indications that similar compounds may influence neurological pathways, warranting exploration in neuropharmacology .
Q & A
Q. What are the optimized synthetic routes for N-[1-(2-amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis of pyrrolidine-based acetamides typically involves multi-step reactions, including amidation, alkylation, and cyclization. For example, analogous compounds like N-benzylpyrrolidin-3-yl acetamide are synthesized via coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base . To optimize yield:
Q. How can spectroscopic techniques (e.g., Raman, NMR) be employed to confirm the structural integrity of this compound?
Answer:
- Raman Spectroscopy : Compare experimental spectra with density functional theory (DFT)-simulated spectra to validate vibrational modes of the acetamide and pyrrolidine moieties .
- NMR : Use - and -NMR to confirm proton environments (e.g., methyl groups in N-ethyl and acetyl groups) and carbon backbone connectivity. For example, the N-ethyl group typically shows a triplet near δ 1.1 ppm in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary in vitro assays are recommended to screen the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates. For example, A adenosine receptor antagonism assays were used for structurally related N-ethyl-acetamide derivatives .
- Cell Viability Assays : Use MTT or resazurin assays to assess cytotoxicity in relevant cell lines .
- Binding Affinity Studies : Radioligand displacement assays (e.g., -labeled antagonists) for receptor targets .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the interaction of this compound with biological targets?
Answer:
- Docking : Use software like AutoDock Vina to model binding poses in protein active sites (e.g., adenosine receptors). Focus on hydrogen bonding between the acetamide carbonyl and conserved residues (e.g., Asn254 in A receptors) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes for >100 ns to assess stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for structure-activity relationship (SAR) studies .
Q. What strategies can resolve contradictions in biological activity data across different experimental models?
Answer:
- Model-Specific Factors : Compare results from immortalized cell lines vs. primary cells, as differences in receptor expression or metabolic pathways may explain discrepancies .
- Metabolic Stability : Assess compound stability in liver microsomes or hepatocytes to identify rapid degradation in certain models .
- Orthogonal Assays : Validate findings using multiple techniques (e.g., SPR for binding affinity, functional cAMP assays for receptor activity) .
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological profile?
Answer:
- Stereoisomer Synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) .
- Biological Testing : Compare enantiomer activity in receptor-binding assays. For example, (S)-N-benzylpyrrolidin-3-yl acetamide showed higher selectivity in analogous studies .
- X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with binding mode (e.g., dihedral angles between pyrrolidine and acetamide groups) .
Q. What analytical methods are critical for assessing the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light. Monitor degradation via UPLC-PDA to identify labile groups (e.g., acetyl hydrolysis) .
- Plasma Stability Assays : Incubate with plasma at 37°C and quantify remaining compound using LC-MS/MS .
- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions that affect shelf life .
Q. Methodological Challenges and Solutions
Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?
Answer:
- Experimental Determination : Measure logP via shake-flask method with octanol/water partitioning. Use nephelometry for solubility in PBS or simulated gastric fluid .
- In Silico Prediction : Apply QSPR models (e.g., ALOGPS) to estimate properties based on molecular descriptors .
- Salt Formation : Improve solubility by synthesizing hydrochloride or mesylate salts .
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
Answer:
- Precautionary Measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for structurally similar compounds (e.g., N-benzylpyrrolidin-3-yl acetamide requires P95 respirators for dust control) .
- Acute Toxicity Testing : Conduct OECD Guideline 423 studies in rodents to classify oral/pulmonary hazards .
- Waste Disposal : Follow institutional guidelines for amide-containing compounds, including neutralization before disposal .
Q. How can researchers validate the purity of synthesized batches for reproducibility in biological assays?
Answer:
- HPLC-UV/ELSD : Achieve >95% purity using C18 columns (gradient: 5–95% acetonitrile in water with 0.1% formic acid) .
- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .
- NMR Purity : Ensure no extraneous peaks in -NMR spectra, particularly in the δ 7–8 ppm range (aromatic impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
